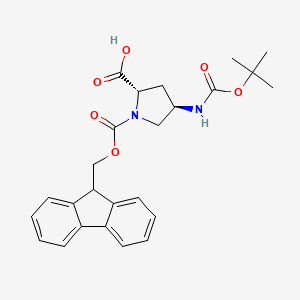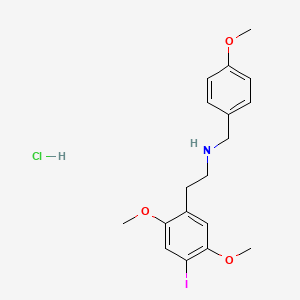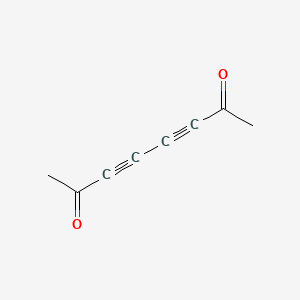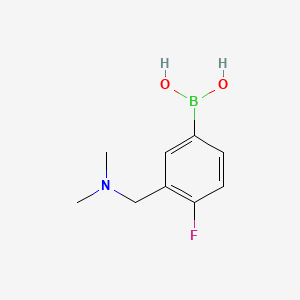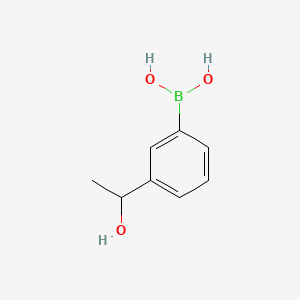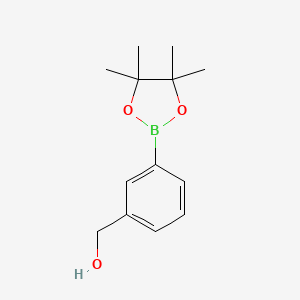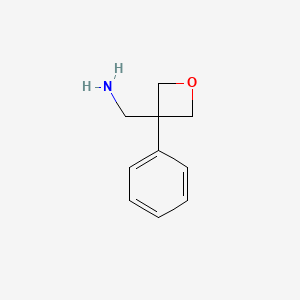
(3-Phenyloxetan-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Phenyloxetan-3-yl)methanamine” is a chemical compound with the CAS Number: 497239-45-9 . It has a molecular weight of 163.22 and its IUPAC name is (3-phenyl-3-oxetanyl)methanamine . It is in the form of oil .
Molecular Structure Analysis
The InChI code for “(3-Phenyloxetan-3-yl)methanamine” is 1S/C10H13NO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(3-Phenyloxetan-3-yl)methanamine” has a molecular weight of 163.22 . The compound is in the form of oil .Wissenschaftliche Forschungsanwendungen
Application Summary
“(3-Phenyloxetan-3-yl)methanamine” might be used in the analysis of metabolite patterns of carbonic anhydrase inhibitors like Brinzolamide and Dorzolamide . These substances are prohibited in sports after systemic administration (ophthalmic permitted) only .
Methods of Application
The analytical evidence for the administration route represents a desirable tool in doping controls . Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes . In the study, the in-vivo metabolism of Brinzolamide and Dorzolamide after ophthalmic (eye drop) and systemic (oral) administration to pigs was evaluated with special focus on the characteristic application route derived metabolism .
Results or Outcomes
The metabolite pattern of Brinzolamide and Dorzolamide was evaluated and compared to samples obtained from patients that therapeutically apply either Brinzolamide or Dorzolamide as ophthalmic preparations . The analysis of the parent drug as well as their metabolites are planned by means of liquid chromatography coupled to high resolution mass spectrometry .
General Chemical Properties and Potential Uses
Application Summary
“(3-Phenyloxetan-3-yl)methanamine” is a chemical compound with the CAS Number: 497239-45-9 . It’s typically stored in a refrigerator and has a physical form of oil .
Methods of Application
The specific methods of application for “(3-Phenyloxetan-3-yl)methanamine” can vary greatly depending on the specific use case. In general, it would be used in a laboratory setting following appropriate safety protocols .
General Chemical Properties and Potential Uses
Application Summary
“(3-Phenyloxetan-3-yl)methanamine” is a chemical compound with the CAS Number: 497239-45-9 . It’s typically stored in a refrigerator and has a physical form of oil .
Methods of Application
The specific methods of application for “(3-Phenyloxetan-3-yl)methanamine” can vary greatly depending on the specific use case. In general, it would be used in a laboratory setting following appropriate safety protocols .
Safety And Hazards
Zukünftige Richtungen
The global market size of “(3-Phenyloxetan-3-yl)methanamine” was $XX million in 2018 with XX CAGR from 2014 to 2018, and it is expected to reach $XX million by the end of 2024 with a CAGR of XX% from 2019 to 2024 . This suggests that there is a growing interest in this compound and its potential applications.
Eigenschaften
IUPAC Name |
(3-phenyloxetan-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBXQZRCYHWTSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669307 |
Source


|
| Record name | 1-(3-Phenyloxetan-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenyloxetan-3-yl)methanamine | |
CAS RN |
497239-45-9 |
Source


|
| Record name | 1-(3-Phenyloxetan-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)

![N-[(1S)-2-Phenyl-1-[(2R,4E)-tetrahydro-5-oxo-4-(phenylmethylene)-2-furanyl]ethyl]carbamic Acid 1,1-D](/img/no-structure.png)
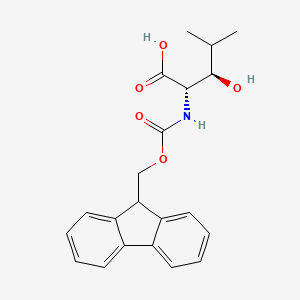
![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)
